Cefixime EP Impurity A (Technical Grade)(Mixture of Diastereomers)
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Overview
Description
Cefixime EP Impurity A (Technical Grade) (Mixture of Diastereomers): is a chemical compound used as a reference standard in the pharmaceutical industry. It is an impurity of Cefixime, an orally active third-generation cephalosporin antibiotic. The compound is identified by the CAS number 1614255-90-1 and has a molecular formula of C₁₆H₁₇N₅O₈S₂ with a molecular weight of 471.46 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Cefixime EP Impurity A involves complex synthetic routesThe reaction conditions typically involve controlled temperatures, pH levels, and the use of specific reagents to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of Cefixime EP Impurity A follows stringent regulatory guidelines to ensure the purity and quality of the compound. The process involves large-scale synthesis using high-quality raw materials and advanced equipment. The final product undergoes rigorous quality control tests to confirm its identity and purity before being released for use in pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Cefixime EP Impurity A undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and catalysts
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Cefixime EP Impurity A has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Employed in studies to understand the biological activity and interactions of cephalosporin antibiotics.
Medicine: Utilized in the quality control and assurance of pharmaceutical products containing Cefixime.
Industry: Applied in the production and testing of antibiotics to ensure compliance with regulatory standards
Mechanism of Action
The mechanism of action of Cefixime EP Impurity A is related to its role as an impurity of Cefixime. Cefixime works by inhibiting bacterial cell wall synthesis, leading to cell lysis and death. The impurity may interfere with this process by affecting the stability and efficacy of the antibiotic. The molecular targets and pathways involved include the inhibition of penicillin-binding proteins, which are essential for bacterial cell wall synthesis .
Comparison with Similar Compounds
Cefixime EP Impurity B: Another impurity of Cefixime with a different chemical structure.
Cefixime EP Impurity C: A related compound with distinct properties and applications.
Cefixime EP Impurity D: Another diastereomeric impurity of Cefixime
Uniqueness: Cefixime EP Impurity A is unique due to its specific chemical structure and the presence of diastereomers. This uniqueness makes it valuable as a reference standard in the pharmaceutical industry, ensuring the quality and consistency of Cefixime-containing products .
Properties
Molecular Formula |
C16H17N5O8S2 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl]acetic acid |
InChI |
InChI=1S/C16H17N5O8S2/c1-5-6-3-30-13(20-9(6)15(27)29-5)11(14(25)26)19-12(24)10(21-28-2-8(22)23)7-4-31-16(17)18-7/h4-5,11,13,20H,2-3H2,1H3,(H2,17,18)(H,19,24)(H,22,23)(H,25,26)/b21-10+/t5?,11?,13-/m1/s1 |
InChI Key |
AASJUVXHJFSORA-GAHZDYRSSA-N |
Isomeric SMILES |
CC1C2=C(C(=O)O1)N[C@H](SC2)C(C(=O)O)NC(=O)/C(=N/OCC(=O)O)/C3=CSC(=N3)N |
Canonical SMILES |
CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N |
Origin of Product |
United States |
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